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Introduction

Lanicemine, also known by its development code AZD6765 and chemical name (1S)-1-phenyl-

2-(pyridin-2-yl)ethanamine, is a novel small molecule that functions as a low-trapping N-methyl-

D-aspartate (NMDA) receptor antagonist.[1][2] Developed by AstraZeneca, it was investigated

primarily for the management of severe and treatment-resistant major depressive disorder

(MDD).[2] Lanicemine's mechanism distinguishes it from other NMDA receptor antagonists like

ketamine, offering the potential for rapid antidepressant effects with a reduced incidence of

psychotomimetic and dissociative side effects.[2][3] Despite early promising results, its

development was discontinued by AstraZeneca in 2013 after failing to meet primary endpoints

in later-phase clinical trials.[2][4] This document provides an in-depth technical overview of the

pharmacological profile of Lanicemine.

Mechanism of Action
Lanicemine is a non-competitive, voltage-dependent antagonist of the NMDA receptor, binding

to a site within the ion channel pore.[5][6] Its key characteristic is being a "low-trapping"

channel blocker. This means it has a faster dissociation rate from the NMDA channel compared

to high-trapping antagonists like ketamine.[5][7]

The "trapping" property refers to the ability of an antagonist to remain bound within the ion

channel even after the agonist (glutamate) dissociates and the channel attempts to close.[6]

Ketamine exhibits a high degree of trapping (approximately 86%), whereas Lanicemine has a

much lower level (approximately 54%).[7] This lower trapping propensity is theorized to
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preserve more normal, use-dependent synaptic transmission and contribute to its improved

safety and tolerability profile, particularly the reduction in psychotomimetic effects.[6][7]

Lanicemine is considered a non-selective NMDA channel blocker, showing similar affinity for

NMDA receptors containing either NR2A or NR2B subunits.[7]

Figure 1: Lanicemine's interaction with the NMDA receptor ion channel.

Pharmacodynamics
The pharmacodynamic profile of Lanicemine is characterized by its moderate affinity for the

NMDA receptor and its distinct effects on brain electrical activity compared to placebo.

Receptor Binding and Affinity
Lanicemine demonstrates low-to-moderate affinity for the NMDA receptor channel.[7] Its

binding affinity has been quantified through various in vitro assays.

Parameter Value Assay/Cell Type

Ki (Inhibitor Constant) 0.56 - 2.1 µM NMDA Receptor

IC50 (Inhibitory Conc.) 4 - 7 µM
Chinese Hamster Ovary (CHO)

Cells

IC50 (Inhibitory Conc.) 6.4 µM Xenopus Oocyte Cells

Table 1: In Vitro Binding Affinity

and Potency of Lanicemine.[8]

[9]

Neurophysiological Effects
Preclinical and clinical studies have used quantitative electroencephalography (qEEG) to

measure Lanicemine's engagement with its central nervous system target. Intraperitoneal

administration in rats (3, 10, or 30 mg/kg) and intravenous infusion in humans produced dose-

dependent increases in spontaneous gamma-band EEG oscillations.[8][9] This effect on

gamma-band activity is considered a biomarker of NMDA receptor antagonism.[10] While both

Lanicemine and ketamine elevate gamma-band EEG, the behavioral consequences differ; for
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ketamine, these changes are tightly linked to increases in locomotor activity, a correlation not

observed with Lanicemine.[8]

Lanicemine

NMDA Receptor
Antagonism

Increased Gamma-Band
EEG Oscillations

 Target Engagement
Biomarker

Minimal Psychotomimetic
Side Effects

 Due to 'Low-Trapping'
Mechanism

Potential Antidepressant
Efficacy

Click to download full resolution via product page

Figure 2: Pharmacodynamic pathway from target engagement to clinical effects.

Pharmacokinetics
The pharmacokinetics of Lanicemine have been characterized in healthy subjects and patients

with MDD following intravenous infusion. The data are best described by a two-compartment

model with zero-order input and first-order elimination.[11][12]

Absorption, Distribution, Metabolism, and Excretion
(ADME)
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PK Parameter Value Context

Administration Intravenous Infusion Clinical Studies

Terminal Half-Life (t½) 9 - 16 hours
Following single IV infusion[1]

[11]

Systemic Clearance (CL) 9.43 L/h (Mean) Population PK model[11][12]

Plasma Clearance 8.3 L/h
150 mg [¹⁴C]-lanicemine

study[1][13]

Volume of Distribution (Vd) 2.3 L/kg Healthy subjects[11]

Central Volume (V1) 106 L Population PK model[11][12]

Peripheral Volume (V2) 47.3 L Population PK model[11][12]

Metabolism Hepatic
Metabolites M1, M2, M3, M6

identified[1]

Primary Excretion Urinary
~94% of radioactive dose

recovered in urine[1][13]

Unchanged in Urine ~37% of dose [13]

Table 2: Summary of

Lanicemine Pharmacokinetic

Parameters.

Lanicemine is a low-clearance compound.[1][13] Following a single 150 mg intravenous

infusion of radiolabeled Lanicemine, the parent drug was the major circulating component,

accounting for 84% of the peak plasma concentration (Cmax) and 66% of the total radioactivity

exposure (AUC).[1][13] Several metabolites were identified in plasma, including a para-

hydroxylated metabolite (M1), an O-glucuronide (M2), an N-carbamoyl glucuronide (M3), and

an N-acetylated metabolite (M6), though each constituted less than 4% of total radioactivity.[1]

Population pharmacokinetic analysis revealed that lean body mass and body surface area

were significant covariates influencing clearance and central volume of distribution,

respectively.[11][12]

Experimental Protocols
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Receptor Binding Assay (Displacement Method)
To determine the binding affinity (Ki) of Lanicemine for the NMDA receptor, a competitive

radioligand binding assay is employed.

Preparation: Cell membranes expressing NMDA receptors are prepared from appropriate

tissue (e.g., rat brain cortex) or cell lines.

Incubation: The membranes are incubated with a known concentration of a radiolabeled

NMDA channel blocker, such as [³H]MK-801.

Competition: Increasing concentrations of unlabeled Lanicemine are added to the

incubation mixture. Lanicemine competes with [³H]MK-801 for binding to the channel pore.

Separation: After reaching equilibrium, the bound and free radioligand are separated via

rapid filtration.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Analysis: The data are used to generate a competition curve, from which the IC50 value (the

concentration of Lanicemine that displaces 50% of the specific binding of [³H]MK-801) is

calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.[6]

Quantitative Electroencephalography (qEEG) Study
This protocol describes the methodology used to assess the pharmacodynamic effects of

Lanicemine in healthy human volunteers.[7]

Subject Population: Healthy male subjects (age 30-45) are recruited.

Study Design: A randomized, double-blind, placebo-controlled, crossover design is used.

Each subject receives single intravenous infusions of Lanicemine (e.g., 75 mg and 150 mg),

ketamine (e.g., 0.5 mg/kg), and placebo (saline) with a washout period of at least 7 days

between sessions.[7]

Drug Administration: Study drugs are administered as a 60-minute intravenous infusion.[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3594049/
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://www.benchchem.com/product/b1674462?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4195977/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EEG Recording: Scalp EEG is recorded continuously using a multi-electrode cap (e.g., 28

electrodes) placed according to the international 10-20 system. Recordings are taken at

baseline (predose) and at multiple time points post-infusion (e.g., 0.25, 1, 1.25, 3, and 8

hours).[7]

Data Analysis: The recorded EEG data is processed to calculate the power spectral density

for various frequency bands, with a primary focus on the gamma band (e.g., 35-45 Hz).

Changes from baseline are analyzed to determine the effect of each treatment.[14]

Phase IIb Clinical Trial for MDD
This protocol outlines a typical study design to evaluate the efficacy and safety of adjunctive

Lanicemine in patients with MDD.[4][15]

Patient Population: 302 adult patients (18-70 years) diagnosed with single-episode or

recurrent MDD with a documented history of inadequate response to at least one

antidepressant. Patients must be on a stable dose of an approved antidepressant for at least

four weeks prior to screening.[4][15]

Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-arm study

conducted at multiple centers.[4][15]

Randomization: Patients are randomized in a 1:1:1 ratio to one of three treatment arms:

adjunctive Lanicemine 50 mg, adjunctive Lanicemine 100 mg, or adjunctive placebo

(saline).[4][15]

Intervention: Patients receive 15 intravenous infusions over the 12-week treatment period in

addition to their ongoing antidepressant medication.[4][15]

Primary Efficacy Endpoint: The change in the Montgomery-Åsberg Depression Rating Scale

(MADRS) total score from baseline to week 6.[4][15]

Secondary Endpoints: Include change in MADRS score at week 12, clinical response and

remission rates, and changes in other scales such as the Clinical Global Impression (CGI)

and Sheehan Disability Scale (SDS).[4][15]
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Safety Assessments: Adverse events, vital signs, physical examinations, and clinical

laboratory tests are monitored throughout the study.

Phase IIb Clinical Trial Workflow

Screening & Baseline
(Up to 4 weeks)
- MDD Diagnosis

- Inadequate Response History
- MADRS/CGI Assessment

Randomization (1:1:1)

Group A:
Lanicemine 50mg

+ ADT

Group B:
Lanicemine 100mg

+ ADT

Group C:
Placebo (Saline)

+ ADT

Treatment Period (12 Weeks)
15 IV Infusions

Primary Endpoint Analysis
(Week 6)

Change in MADRS Score

Secondary Endpoint Analysis
(Week 12)

Response, Remission, CGI, SDS
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Figure 3: Workflow of a randomized, placebo-controlled clinical trial for Lanicemine.

Clinical Efficacy and Safety
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Lanicemine's clinical development program yielded mixed results. Early Phase IIa studies

suggested a rapid antidepressant signal. A single 100 mg infusion showed a trend for

improvement on the MADRS scale that peaked at 72 hours post-infusion.[7] A subsequent 3-

week study with repeated infusions (100 mg or 150 mg) found that both doses resulted in a

significantly greater improvement in MADRS scores compared to placebo.[7]

However, a larger, 12-week Phase IIb study in 302 patients with treatment-resistant depression

failed to replicate these findings.[4][15] In this trial, neither the 50 mg nor the 100 mg dose of

adjunctive Lanicemine was superior to placebo on the primary endpoint (change in MADRS

score at week 6) or any secondary efficacy measures.[4][15]

Across all trials, Lanicemine was generally well-tolerated.[3][4] The most common adverse

event was dizziness occurring around the time of infusion.[7] Importantly, it was associated with

minimal psychotomimetic or dissociative side effects, which was its key theoretical advantage

over ketamine.[3][7]

Conclusion
Lanicemine (AZD6765) possesses a distinct pharmacological profile as a low-trapping, non-

selective NMDA receptor antagonist. Its mechanism of action, characterized by a rapid

dissociation from the NMDA channel, successfully translated into a favorable clinical safety

profile with a low incidence of the psychotomimetic effects that limit the utility of other drugs in

its class. While pharmacodynamic studies confirmed target engagement in the central nervous

system, the initial promise of rapid antidepressant efficacy seen in early-phase trials was not

confirmed in a subsequent, larger Phase IIb study, ultimately leading to the cessation of its

clinical development for major depressive disorder. The study of Lanicemine has nonetheless

provided valuable insights into the complex relationship between NMDA receptor modulation,

neurophysiological changes, and antidepressant effects.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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